1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol
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Overview
Description
1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol is an organic compound that features a phenyl group, a piperidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the core structure: A Grignard reaction between a phenylmagnesium bromide and a suitable thiophene derivative.
Introduction of the piperidine ring: Nucleophilic substitution reaction where the piperidine ring is introduced to the core structure.
Final functionalization: Hydroxylation to introduce the alcohol group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the alcohol group or reduce other functional groups using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl or thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3.
Reduction: LiAlH4, NaBH4.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Deoxygenated compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: As a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(piperidin-1-yl)propan-1-ol: Lacks the thiophene ring.
1-Phenyl-3-(thiophen-2-yl)propan-1-ol: Lacks the piperidine ring.
3-(Piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol: Lacks the phenyl group.
Uniqueness
1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol is unique due to the combination of the phenyl, piperidine, and thiophene rings, which can confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1227-98-1 |
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Molecular Formula |
C18H23NOS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-phenyl-3-piperidin-1-yl-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C18H23NOS/c20-18(17-10-7-15-21-17,16-8-3-1-4-9-16)11-14-19-12-5-2-6-13-19/h1,3-4,7-10,15,20H,2,5-6,11-14H2 |
InChI Key |
CPYHRIWPMHAXKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O |
Origin of Product |
United States |
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